molecular formula C11H17N3 B117810 3-(4-Methylpiperazin-1-yl)aniline CAS No. 148546-99-0

3-(4-Methylpiperazin-1-yl)aniline

Cat. No. B117810
M. Wt: 191.27 g/mol
InChI Key: RJGHJWKQCJAJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(4-Methylpiperazin-1-yl)aniline” is a chemical compound that is used as a reagent in the preparation of benzyloxypyridinone derivatives, which have c-Met kinase inhibitor properties .


Synthesis Analysis

Aniline analogs containing different secondary amines are important intermediates of small molecule anticancer drugs . A rapid synthetic method for target compounds was established. Compounds were synthesized from p-nitrochlorobenzene through two steps including reduction reaction and nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of “3-(4-Methylpiperazin-1-yl)aniline” is C11H17N3 . The InChI code is 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 .


Physical And Chemical Properties Analysis

“3-(4-Methylpiperazin-1-yl)aniline” is a solid compound . It has a molecular weight of 191.27 . The compound is soluble in methanol . The predicted boiling point is 353.1±37.0 °C .

Scientific Research Applications

Hypoxic-Cytotoxic Agents

3-(4-Methylpiperazin-1-yl)aniline has been studied for its role in the synthesis of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives. These compounds have shown potential as hypoxic-cytotoxic agents, particularly in cancer treatment. One derivative, featuring a 7-chloro-3-(4-methylpiperazin-1-yl) structure, exhibited significant potency in vitro (Ortega et al., 2000).

Src Kinase Inhibitors

The compound has been part of the optimization process for creating potent inhibitors of Src kinase activity, crucial in cancer research. Specific derivatives containing a 4-methylpiperazine group demonstrated substantial inhibitory activity against Src kinase, suggesting potential for cancer therapy (Boschelli et al., 2001).

Synthesis of New Amides

In another study, 3-(4-Methylpiperazin-1-yl)aniline was used in the synthesis of new carboxylic acid amides. These compounds are of interest in the pharmaceutical industry for their potential use in creating novel therapeutic agents (Koroleva et al., 2011).

G-Quadruplex Stabilizers

Researchers have investigated this compound for its role in stabilizing G-quadruplex structures in DNA, which could be a significant step in developing anticancer therapies. The compound showed promising results as a G-quadruplex stabilizer, potentially inhibiting cancer cell proliferation (Pomeislová et al., 2020).

Antihistaminic Agents

One derivative of 3-(4-Methylpiperazin-1-yl)aniline demonstrated notable H1-antihistaminic activity in guinea pigs. This suggests its potential application in the development of new antihistamine drugs (Alagarsamy & Parthiban, 2014).

Antidepressant Properties

The compound has been studied for its potential use in antidepressants. Certain derivatives showed dual activity as 5-HT reuptake inhibitors and 5-HT(1B/1D) antagonists, which are important targets in treating depression (Matzen et al., 2000).

Catalyst in Synthesis Processes

It has also been used as a catalyst in the N-(cyclo)alkylation of aromatic amines with diols, which is significant in organic synthesis and pharmaceutical research (Koten et al., 1998).

Inhibitors of Src Kinase Activity

Another study identified derivatives of 3-(4-Methylpiperazin-1-yl)aniline as potent inhibitors of Src kinase activity. This kinase is implicated in various diseases, including cancer, making these findings significant for therapeutic applications (Boschelli et al., 2007).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel compounds, such as 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones, with potential applications in various fields of chemistry and pharmacology (Saeed et al., 2009).

Safety And Hazards

“3-(4-Methylpiperazin-1-yl)aniline” is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, ingestion, and inhalation. Personal protective equipment should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGHJWKQCJAJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468655
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)aniline

CAS RN

148546-99-0
Record name 3-(4-Methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Methyl-1-piperazinyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-(4-Methyl-piperazin-1-yl)-phenylamine is prepared as described for 4-(4-methyl-piperazin-1-yl)-phenylamine (see Example 1) using 3-bromo-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into the solution of 1-methyl-4-(3-nitrophenyl)-piperazine (123 mg, 0.556 mmol) in ethanol (5 mL) was added Pd (10% on carbon, 12.0 mg). The mixture was degassed for 5 min and was then was stirred under H2 atmosphere (balloon pressure) at rt for 24 h. After that time, the reaction mixture was filtered and the filtrate was concentrated in vacuo to obtain the title compound as light yellow oil. 1H NMR (CDCl3, 400 MHz): δ=2.35 (s, 3H), 2.56 (t, 41H, J=5.2 Hz), 3.18 (t, 41H, J=5.0 Hz), 3.60 (brs, 2H), 6.21-6.23 (m, 1H), 6.27 (t, 1H, J=2.2 Hz), 6.36-6.39 (m, 1H), 7.05 (m, 1H). MS (ES+): m/z 192.31 (100) [MH+]. HPLC: tR=0.39 min (ZQ2000, polar—5 min).
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)aniline

Citations

For This Compound
29
Citations
MG Brasca, N Amboldi, D Ballinari… - Journal of medicinal …, 2009 - ACS Publications
The discovery of a novel class of inhibitors of cyclin dependent kinases (CDKs) is described. Starting from compound 1, showing good potency as inhibitor of CDKs but being poorly …
Number of citations: 133 pubs.acs.org
SM Bromidge, AM Brown, SE Clarke… - Journal of medicinal …, 1999 - ACS Publications
The 5-hydroxytryptamine (5-HT, serotonin) superfamily of receptors currently consists of 7 classes (5-HT1-5-HT7) that embrace 14 human subclasses. 1 The most recent addition is the 5…
Number of citations: 193 pubs.acs.org
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
L Matzen, C van Amsterdam… - Journal of medicinal …, 2000 - ACS Publications
As part of our research program toward new, potential antidepressants, a series of unsymmetrical ureas has been prepared and evaluated as 5-HT reuptake inhibitors with 5-HT 1B/1D …
Number of citations: 80 pubs.acs.org
J Xiang, Y Wang, W Wang, J Yu, L Zheng, Y Hong… - Bioorganic …, 2023 - Elsevier
Janus kinases (JAKs) play a critical role in modulating the function and expression of inflammatory cytokines related to rheumatoid arthritis (RA). Herein, we report the design, synthesis, …
Number of citations: 1 www.sciencedirect.com
PQ Huang, BC Boren, SG Hegde, H Liu… - Journal of Medicinal …, 2021 - ACS Publications
Wee1 inhibition has received great attention in the past decade as a promising therapy for cancer treatment. Therefore, a potent and selective Wee1 inhibitor is highly desirable. Our …
Number of citations: 21 pubs.acs.org
G Du, S Rao, D Gurbani, NJ Henning… - Journal of medicinal …, 2020 - ACS Publications
SRC is a major regulator of many signaling pathways and contributes to cancer development. However, development of a selective SRC inhibitor has been challenging, and FDA-…
Number of citations: 19 pubs.acs.org
L Wu, M Lu, Z Yan, X Tang, B Sun, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 1,2-benzisothiazol-3-one derivatives was synthesized and their biological activities were evaluated for inhibiting caspase-3 and -7 activities, in which some of them …
Number of citations: 19 www.sciencedirect.com
YT Han, K Kim, D Son, H An, H Kim, J Lee… - Bioorganic & medicinal …, 2015 - Elsevier
Through the fine tuning of the activity-sensitive aminoalkoxy moiety of 4,6-bisphenyl-2-(3-alkoxyanilino)pyrimidine as a novel inhibitor of the receptor for advanced glycation end …
Number of citations: 17 www.sciencedirect.com
OM Ghoneim, DA Ibrahim, IM El-Deeb, SH Lee… - Bioorganic & medicinal …, 2011 - Elsevier
Autism symptoms are currently modulated by Selective Serotonin Reuptake Inhibitors (SSRIs). SSRIs slow onset of action limits their efficiency. The established synergistic activity of …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.